molecular formula C6H13NO2 B8501938 3-Formamido-3-methyl-1-butanol

3-Formamido-3-methyl-1-butanol

Cat. No.: B8501938
M. Wt: 131.17 g/mol
InChI Key: VBKQVJAHPXGKOX-UHFFFAOYSA-N
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Description

3-Formamido-3-methyl-1-butanol is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Formamido-3-methyl-1-butanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves formamidation of 3-amino-3-methyl-1-butanol using formylating agents like acetic formic anhydride or formamide derivatives. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical to minimize side reactions such as over-formylation or hydrolysis. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Characterization by 1H^1H-NMR and FT-IR confirms the formamido group (N–H stretch at ~3300 cm1^{-1}, formyl C=O at ~1680 cm1^{-1}) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1H^1H-NMR detects the formamido proton (δ ~8.1 ppm) and methyl groups (δ ~1.2–1.4 ppm). 13C^{13}C-NMR identifies the formyl carbon (δ ~165 ppm) and quaternary carbon (δ ~45 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ at m/z 146.1182 (calculated for C6_6H13_{13}NO2_2).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline form .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should employ HPLC or TLC to monitor degradation. The compound is prone to hydrolysis in acidic/basic conditions (pH <3 or >10), releasing formic acid and 3-amino-3-methyl-1-butanol. Storage at –20°C in anhydrous solvents (e.g., DMF or DMSO) under inert atmosphere minimizes decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model electron density distribution, identifying nucleophilic sites (e.g., formamido oxygen). Transition-state analysis predicts activation energy barriers for reactions with electrophiles like alkyl halides. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying temperatures) aligns with computational predictions .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Establish EC50_{50} values across multiple cell lines (e.g., HEK-293, HeLa) to assess cytotoxicity thresholds.
  • Target Binding Assays : Surface plasmon resonance (SPR) or ITC quantifies binding affinity to putative targets (e.g., neurotransmitter receptors).
  • Metabolite Profiling : LC-MS identifies metabolic byproducts that may interfere with activity assays .

Q. How does the stereochemistry of this compound influence its interaction with chiral catalysts in asymmetric synthesis?

  • Methodological Answer : Enantiomeric resolution via chiral HPLC (Chiralpak IA column) separates R/S isomers. Catalytic performance is tested in asymmetric aldol reactions, with enantiomeric excess (ee) measured by polarimetry or 1H^1H-NMR with chiral shift reagents. Computational docking (AutoDock Vina) models substrate-catalyst interactions to rationalize stereoselectivity .

Q. What advanced techniques characterize the compound’s solid-state polymorphism and its impact on dissolution kinetics?

  • Methodological Answer :

  • DSC/TGA : Identifies polymorphic transitions (endothermic peaks) and thermal stability.
  • PXRD : Distinguishes crystalline forms (e.g., monoclinic vs. orthorhombic).
  • Dissolution Testing : USP Apparatus II measures release profiles in simulated physiological media (pH 1.2–7.4) .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

N-(4-hydroxy-2-methylbutan-2-yl)formamide

InChI

InChI=1S/C6H13NO2/c1-6(2,3-4-8)7-5-9/h5,8H,3-4H2,1-2H3,(H,7,9)

InChI Key

VBKQVJAHPXGKOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCO)NC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Amino-3-methyl-1-butanol (20.60 g, 0.20 mol) was added to ethyl formate (29.60 g, 0.40 mol), and the resulting clear solution was heated to reflux under nitrogen for 2 hours, and then allowed to cool to room temperature. The ethyl formate and ethanol by-product were removed by rotary evaporation (35° C., 25 Torr). The resulting oil was dried under vacuum (25° C., 0.1 Torr) to yield 25.86 g (99%).
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One

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